molecular formula C6H7KO5 B14806722 Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate

Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate

Cat. No.: B14806722
M. Wt: 198.21 g/mol
InChI Key: PYBXHDCDMZPWJJ-MMALYQPHSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate typically involves the reaction of an appropriate precursor with an oxidizing agent to form the oxirane ring. One common method is the epoxidation of an alkene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired epoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Flow microreactor technology allows for precise control over reaction parameters, such as temperature and pressure, leading to a more efficient and scalable synthesis process .

Chemical Reactions Analysis

Types of Reactions

Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is highly strained and can be opened by nucleophiles, such as amines or alcohols, leading to the formation of β-substituted alcohols or amines.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding diol.

    Oxidation: Further oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: β-substituted alcohols or amines.

    Reduction: Diols.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving epoxide intermediates.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical compounds, particularly those involving epoxide intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Ethylene oxide: A simpler epoxide with a similar three-membered ring structure.

    Propylene oxide: Another epoxide with an additional methyl group compared to ethylene oxide.

    Styrene oxide: An aromatic epoxide derived from styrene.

Uniqueness

Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate is unique due to the presence of both an ethoxycarbonyl group and a carboxylate group, which provide additional functional handles for further chemical modifications. This makes it a versatile intermediate in organic synthesis, offering more opportunities for derivatization compared to simpler epoxides.

Properties

Molecular Formula

C6H7KO5

Molecular Weight

198.21 g/mol

IUPAC Name

potassium;(2S,3S)-3-ethoxycarbonyloxirane-2-carboxylate

InChI

InChI=1S/C6H8O5.K/c1-2-10-6(9)4-3(11-4)5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/t3-,4-;/m0./s1

InChI Key

PYBXHDCDMZPWJJ-MMALYQPHSA-M

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)[O-].[K+]

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)[O-].[K+]

Origin of Product

United States

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